1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2/c20-15-4-3-5-16(9-15)23-12-13(8-18(23)25)19(26)21-10-14-11-22-24-7-2-1-6-17(14)24/h3-5,9,11,13H,1-2,6-8,10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITGZZZOMJDYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of such compounds often involves interactions with enzymes in the body. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
The compound’s interaction with its targets can lead to changes in biochemical pathways. For instance, cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds can increase dramatically under cellular damage . Pyrazoline derivatives, due to their antioxidant activity, might help in neutralizing these ROS, thereby preventing cellular damage .
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. For example, if it acts as an AChE inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Biological Activity
The compound 1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a complex organic molecule exhibiting significant biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 404.28 g/mol
The compound features a bromophenyl group and a tetrahydropyrazolo-pyridine moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth, particularly targeting protein kinases such as BRAF(V600E) and EGFR .
- Case Study : A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that compounds with similar structures exhibited significant cytotoxic effects. The combination of these pyrazoles with doxorubicin resulted in enhanced efficacy compared to doxorubicin alone .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound may exert its effects through the inhibition of pro-inflammatory cytokines and enzymes:
- Research Findings : Pyrazole derivatives have been shown to reduce inflammation in various models by downregulating TNF-alpha and IL-6 levels. This suggests a potential therapeutic application in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole compounds have also been explored:
- Activity Against Pathogens : Studies indicate that certain pyrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key modifications that enhance activity include:
- Bromine Substitution : The presence of bromine in the phenyl ring significantly increases cytotoxicity against cancer cells.
- Pyrazolo Configuration : Variations in the tetrahydropyrazolo structure can influence both potency and selectivity for specific targets.
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to 1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that these compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The docking results indicate favorable binding interactions with the active site of the enzyme, suggesting a pathway for therapeutic development against inflammatory diseases .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways and targets involved .
Case Study 1: Anti-inflammatory Activity
In a study published in Pharmaceuticals, researchers synthesized a series of compounds related to this structure and evaluated their anti-inflammatory effects through in vitro assays. They reported significant inhibition of COX and LOX enzymes in several analogs, demonstrating the potential for further development as anti-inflammatory agents .
Case Study 2: Anticancer Screening
Another study focused on evaluating the anticancer activity of similar compounds against breast cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability and induced apoptosis through caspase activation pathways. This highlights the therapeutic promise of such compounds in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolidine-3-carboxamide derivatives:
Structural and Functional Insights:
Aryl Substituents: The 3-bromophenyl group in the target compound (vs. Methoxy groups () increase solubility but may reduce membrane permeability compared to halogens .
Amide Side Chains: The tetrahydropyrazolo[1,5-a]pyridine in the target compound introduces a fused bicyclic system, likely enhancing conformational stability and binding site complementarity versus monocyclic groups like tetrahydropyran () or pyridazine () . Thiophene-pyrazine hybrids () offer heteroaromatic diversity, which could be advantageous in targeting kinases or GPCRs .
Physicochemical Properties :
- Molecular weights range from 382.8 () to 406.5 (), with the target compound likely falling within this range. Higher molecular weights may impact bioavailability.
- The absence of solubility or LogP data in the evidence limits direct comparisons, but substituent trends suggest the target has moderate lipophilicity due to bromine and the bicyclic amine.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reagents are critical for its pyrrolidine and tetrahydropyrazolo-pyridine moieties?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via nucleophilic substitution or condensation reactions. Ethanol with piperidine as a catalyst at 0–5°C is often used for controlled reaction rates .
- Step 2 : Coupling the bromophenyl group using Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts and optimized ligand systems.
- Step 3 : Functionalization of the tetrahydropyrazolo-pyridine moiety via reductive amination or alkylation, with solvents like DMF enhancing solubility . Key reagents include trifluoroacetic acid for deprotection and dichloromethane for intermediate purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly for distinguishing diastereotopic protons in the tetrahydropyrazolo-pyridine ring .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm) and amide (N–H, ~3300 cm) functional groups .
- X-ray Crystallography : Resolves stereochemical ambiguities, as seen in analogs like 4-(4-bromophenyl)-tetrahydropyridines, where torsional angles (e.g., C5–N3–C6–N2 = -172.9°) validate spatial arrangements .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side-product formation?
- Temperature Control : Lower temperatures (0–5°C) reduce undesired polymerization during amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol improves cyclization efficiency .
- Catalytic Systems : Palladium/ligand combinations (e.g., Pd(PPh)) with aryl boronic acids increase cross-coupling efficiency for bromophenyl incorporation .
- Process Monitoring : In-line FTIR or HPLC tracks intermediate stability, aligning with CRDC subclass RDF2050108 (process control in chemical engineering) .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare analogs like ethyl 7-(3-bromophenyl)-triazolo-pyrimidine (enhanced stability via ester groups) and pyrazole-piperidine hybrids (variable receptor binding due to ring saturation) .
- Computational Modeling : Density Functional Theory (DFT) predicts electron-density distributions, explaining discrepancies in enzyme inhibition (e.g., variations in H-bond donor capacity of the carboxamide group) .
- Biological Replication Studies : Standardize assay conditions (pH, cell lines) to isolate compound-specific effects from methodological variability .
Q. How can researchers enhance the compound’s stability under physiological conditions for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to the pyrrolidine ring, improving bioavailability .
- Microencapsulation : Use lipid-based nanoparticles to protect against rapid hepatic metabolism, as demonstrated for similar pyrazolo-pyridine derivatives .
- pH Adjustment : Buffered formulations (pH 6.5–7.4) mitigate hydrolysis of the carboxamide group, as inferred from stability studies of 1-(4-chlorophenyl)-5-oxopyrrolidine analogs .
Methodological Considerations
Q. What analytical workflows are recommended for assessing synthetic intermediates’ purity?
- HPLC-MS : Quantifies impurities >0.1% using C18 columns and acetonitrile/water gradients .
- TLC with Fluorescent Indicators : Monitors reaction progress (R values ~0.3–0.5 in ethyl acetate/hexane) .
- Elemental Analysis : Validates stoichiometry (e.g., CHBrNOS requires C: 53.94%, H: 4.75%; deviations <0.3% indicate purity) .
Q. How can researchers leverage crystallographic data to predict this compound’s reactivity?
- Torsional Angle Analysis : For example, C5–C4–C7–N4 = 168° in analogs suggests steric hindrance at the pyridine nitrogen, guiding substitution strategies .
- Packing Diagrams : Identify π-π stacking interactions (e.g., bromophenyl rings with pyrazolo-pyridine cores), which influence solubility and crystallization tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
